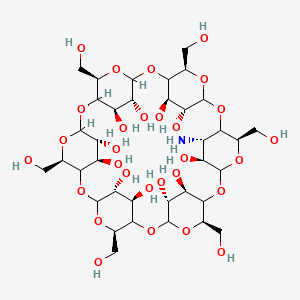
Azetidine-2,4-dicarboxylic acid
Übersicht
Beschreibung
Azetidine-2,4-dicarboxylic acid is a useful research compound. Its molecular formula is C5H7NO4 and its molecular weight is 145.113. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Modulation of NMDA Receptors in Neuroscience : Azetidine-2,4-dicarboxylic acid derivatives have been synthesized and found to potentiate glutamate, aspartate, or N-methyl-D-aspartate (NMDA) stimulated Ca2+ uptake at the NMDA receptor, suggesting a role in modulating neurological processes (Kozikowski et al., 1990).
Impact on Ion Transport in Plant Physiology : The compound inhibits the release of ions to the xylem of excised barley roots, impacting ion transport in plants. This inhibition was not caused by reduced influx at the plasmalemma or increased influx to vacuoles (Pitman et al., 1977).
Activity at Human Metabotropic Glutamate Receptors : In studies involving human metabotropic glutamate receptors, this compound enantiomers were tested for activity. The (2S,4S)-enantiomer was found to be a weak agonist at human mGlu2 receptors, while the (2R,4R)-enantiomer was inactive, indicating selective receptor activity (Knöpfel et al., 1995).
Inhibition of Protein Assembly in Cells : Azetidine-2-carboxylic acid does not inhibit protein assembly, but the proteins formed are ineffective as enzymes. This property was used to investigate the relationship between protein synthesis and ion transport (Pitman et al., 1977).
Radio Sensitization in Cancer Treatment : Azetidine-2-carboxylic acid has been used as a sensitizer in cancer treatment, enhancing cell killing when combined with X-ray irradiations in hepatoma cells. It demonstrates a potential for use in radiotherapy (van Rijn et al., 1999).
Toxicity and Teratogenic Properties : Azetidine-2-carboxylic acid is also known for its toxic and teratogenic properties. It causes a range of malformations in animal models of teratogenesis and is found in foods like garden beets, posing potential health risks (Rubenstein et al., 2006).
Wirkmechanismus
Target of Action
(2R,4R)-Azetidine-2,4-dicarboxylic acid is a selective metabotropic glutamate receptor agonist . Metabotropic glutamate receptors are a type of glutamate receptor that are active through an indirect metabotropic process. They are known to be involved in a variety of physiological functions, including learning, memory, anxiety, and the perception of pain.
Mode of Action
As a metabotropic glutamate receptor agonist, (2R,4R)-Azetidine-2,4-dicarboxylic acid binds to these receptors and activates them . This activation can lead to a variety of cellular responses, including changes in ion channel activity, changes in cell morphology, and the activation of enzymatic pathways .
Biochemical Pathways
It is known that activation of metabotropic glutamate receptors can lead to the modulation of various downstream signaling pathways, including those involved in cell survival and apoptosis .
Pharmacokinetics
It is known that the compound’s bioavailability and distribution can be influenced by various factors, including its formulation, the route of administration, and the presence of other substances .
Result of Action
(2R,4R)-Azetidine-2,4-dicarboxylic acid has been shown to have neuroprotective effects. In a study on a rat model of epilepsy, treatment with (2R,4R)-Azetidine-2,4-dicarboxylic acid was found to reduce neuronal apoptosis induced by seizures . This suggests that the compound may have potential therapeutic applications in conditions characterized by neuronal damage or death.
Action Environment
The action of (2R,4R)-Azetidine-2,4-dicarboxylic acid can be influenced by various environmental factors. For example, the presence of other substances can affect the compound’s absorption, distribution, metabolism, and excretion . Additionally, factors such as pH and temperature can influence the stability and efficacy of the compound .
Safety and Hazards
Zukünftige Richtungen
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The review of recent advances in the synthesis, reactivity, and application of azetidines suggests that there are many future directions for research, including the use of azetidines as motifs in drug discovery, polymerization, and chiral templates .
Biochemische Analyse
Biochemical Properties
Azetidine-2,4-dicarboxylic acid is known to interact with metabotropic glutamate receptors (mGluR 1 and mGluR 5) as an agonist . It is also reported to be a weak human mGlu z receptor agonist . The compound’s reactivity is driven by a considerable ring strain, which translates into unique reactivity that can be triggered under appropriate reaction conditions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to reduce cell viability, increase the BAX/Bcl2 ratio, and cause cell death . It also triggers pro-inflammatory and pro-apoptotic responses in BV2 microglial cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to mimic the protein amino acid L-proline and readily misincorporate into proteins . This misincorporation can potentially cause protein misfolding and other detrimental effects to cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, in the acute inflammation model, all the studied compounds had a maximum anti-inflammatory effect 24 hours after administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, at concentrations greater than 1000 µM, it significantly reduced cell viability .
Metabolic Pathways
This compound is involved in the metabolism of the human leukocyte elastase (HLE), a neutrophil serine protease that plays a key role in several inflammatory diseases .
Transport and Distribution
It is known that it can be hydrolyzed in the periplasm and the product of that reaction is transported into and further metabolized in the cytoplasm .
Subcellular Localization
It is known that it can be hydrolyzed in the periplasm and the product of that reaction is transported into and further metabolized in the cytoplasm .
Eigenschaften
IUPAC Name |
(2R,4R)-azetidine-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVIGOFRIJJUAW-PWNYCUMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N[C@H]1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925846 | |
| Record name | Azetidine-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127310-57-0 | |
| Record name | Azetidine-2,4-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127310570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azetidine-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(S,S)-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)-(R)-1,1'-bi-2-naphtholate](/img/structure/B1142441.png)


![(3AR,4R,6AS)-5-Benzyl-4-((S)-2,2-dimethyl-[1,3]dioxolan-4-YL)-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole](/img/structure/B1142454.png)


